Benzenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)- is a complex organic compound characterized by the presence of a benzenesulfonamide group, a trifluoromethyl-substituted phenyl ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)- typically involves multiple steps. One common method includes the reaction of 3,5-bis(trifluoromethyl)aniline with a suitable sulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with an oxazole derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The trifluoromethyl groups and the oxazole ring can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amines, and various substituted compounds depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, Benzenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)- is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. It has shown activity against certain cancer cell lines and is being explored as a potential anticancer agent .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)- involves its interaction with specific molecular targets. For example, it can inhibit the activity of carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition disrupts the pH regulation within the cells, leading to cell death . The compound’s trifluoromethyl groups and oxazole ring play crucial roles in binding to the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(trifluoromethylsulfonyl)aniline: This compound shares the trifluoromethyl and sulfonamide functionalities but lacks the oxazole ring.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound contains similar trifluoromethyl-substituted phenyl rings but has a thiourea group instead of a sulfonamide.
Uniqueness
Benzenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)- is unique due to the presence of both trifluoromethyl groups and an oxazole ring, which confer distinct chemical properties and biological activities. Its ability to inhibit specific enzymes and its potential therapeutic applications set it apart from other similar compounds .
Properties
CAS No. |
646039-67-0 |
---|---|
Molecular Formula |
C17H10F6N2O3S |
Molecular Weight |
436.3 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-4-(1,3-oxazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H10F6N2O3S/c18-16(19,20)11-7-12(17(21,22)23)9-13(8-11)25-29(26,27)14-3-1-10(2-4-14)15-24-5-6-28-15/h1-9,25H |
InChI Key |
QEVAFBPQVOCYOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CO2)S(=O)(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.